4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide
Description
4-Benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is a polyhalogenated benzamide derivative characterized by two 2-chlorobenzoyl groups and a central benzamide scaffold. Its molecular structure (C₂₆H₁₆Cl₂N₂O₃) features chlorine substituents at ortho positions on both phenyl rings, enhancing electron-withdrawing effects and influencing intermolecular interactions. This compound’s synthesis typically involves coupling benzoyl chloride derivatives with substituted anilines under controlled conditions .
Properties
IUPAC Name |
4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17Cl2NO3/c28-20-14-15-24(22(16-20)26(32)21-8-4-5-9-23(21)29)30-27(33)19-12-10-18(11-13-19)25(31)17-6-2-1-3-7-17/h1-16H,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXZMTZVNIPMOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorobenzoyl chloride with 2-chlorobenzoyl chloride in the presence of a base, followed by the addition of benzoyl chloride . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzoyl groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide is utilized in various scientific research fields, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Employed in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and substituents of 4-benzoyl-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide with analogous benzamide derivatives:
Key Observations :
- Bromine substitutions (e.g., 3-bromo analog) increase molecular weight and polarizability, affecting crystallographic packing .
- Functional Groups : Hydroxyl groups (e.g., in 5-chloro-2-hydroxy analog) introduce hydrogen-bonding capacity, crucial for enzyme inhibition (e.g., HDACs) . Morpholinyl and fluorobenzyl groups (e.g., AS-4370) improve solubility and target selectivity .
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~5.2) is higher than simpler benzamides (e.g., 5-chloro-2-hydroxy analog, logP ~3.8) due to aromatic chlorination and benzoyl groups .
- Crystallinity : Halogenated benzamides (e.g., 3-bromo analog) exhibit dense crystal packing via Cl···Cl and π-π interactions, whereas hydroxylated analogs form hydrogen-bonded networks .
- Stability : Nitro groups (e.g., 4-chloro-3-nitro analog) reduce thermal stability compared to chloro or benzoyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
